molecular formula C10H5Cl2NO2 B15225017 2,4-Dichloroquinoline-7-carboxylic acid

2,4-Dichloroquinoline-7-carboxylic acid

Cat. No.: B15225017
M. Wt: 242.05 g/mol
InChI Key: SDMCXRAEOYIYOC-UHFFFAOYSA-N
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Description

2,4-Dichloroquinoline-7-carboxylic acid is a heterocyclic compound belonging to the quinoline family Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinoline-7-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline-2,4-diol with phosphorus oxychloride (POCl3) under reflux conditions to yield 2,4-dichloroquinoline . Another method involves the use of ammonia in water at elevated temperatures with microwave irradiation .

Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The process involves the hydrolysis and acid adjustment of quinoline derivatives, followed by decarboxylation and chlorination steps .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichloroquinoline-7-carboxylic acid has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It often acts by inhibiting key enzymes or interfering with cellular processes essential for the survival of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

2,4-dichloroquinoline-7-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-7-4-9(12)13-8-3-5(10(14)15)1-2-6(7)8/h1-4H,(H,14,15)

InChI Key

SDMCXRAEOYIYOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(C=C2Cl)Cl

Origin of Product

United States

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